molecular formula C8H6BrNO2S B6263260 methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 1283737-10-9

methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B6263260
CAS No.: 1283737-10-9
M. Wt: 260.1
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Description

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 1283737-10-9) is a heterocyclic compound featuring a thieno[3,2-b]pyrrole core substituted with a bromine atom at the C-2 position and a methyl ester group at C-3. This structure combines electron-deficient thiophene and pyrrole moieties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in the preparation of ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate via Stille coupling . The compound’s bromine substituent enhances its reactivity in cross-coupling reactions, enabling its use in constructing donor-acceptor semiconductors for organic electronics .

Properties

CAS No.

1283737-10-9

Molecular Formula

C8H6BrNO2S

Molecular Weight

260.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the bromination of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Mechanism of Action

The mechanism of action of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thieno[3,2-b]pyrrole core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate with structurally related compounds, highlighting key differences in substituents, reactivity, and applications:

Compound Name Substituents Key Features Applications References
This compound C-2 Br, C-5 COOCH₃ High reactivity in cross-coupling; electron-deficient core Organic semiconductors, pharmaceuticals
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate C-2 Br, C-5 COOCH₂CH₃ Similar reactivity but improved solubility in organic solvents Precursor for small-molecule semiconductors
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid C-2 CH₃, C-5 COOH Reduced electrophilicity; carboxylic acid enables metal coordination Coordination polymers, catalysts
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate C-2 CHO, C-5 COOCH₃ (furan core) Aldehyde group facilitates condensation reactions; furan enhances π-conjugation Antibacterial agents, triazine synthesis
Methyl 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate C-4 4-Cl-benzyl, C-5 COOCH₃ Bulky substituent modulates steric effects; chloro group enhances lipophilicity TGR5 agonists in drug discovery

Reactivity and Functionalization

  • Bromine vs. Chlorine: Bromine’s higher leaving-group ability makes methyl 2-bromo derivatives more reactive in Suzuki-Miyaura couplings compared to chloro analogs (e.g., 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid) .
  • Ester vs. Carboxylic Acid : Methyl esters are preferred for solubility in organic reactions, while carboxylic acids enable coordination chemistry or salt formation .
  • Furan vs. Thiophene: Furo[3,2-b]pyrroles exhibit stronger electron-donating properties, shifting absorption spectra by ~50 nm compared to thieno analogs .

Biological Activity

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article delves into the compound's structure, biological mechanisms, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

This compound has the molecular formula C8H6BrNO2S. The presence of a bromine atom in its structure enhances its reactivity, making it a valuable precursor for synthesizing various derivatives. The thieno[3,2-b]pyrrole core is significant due to its role in biological activity and interaction with molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom facilitates nucleophilic substitution reactions, allowing the compound to form derivatives that can modulate biological pathways. Research indicates that this compound may inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects against various diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) vary among different types of cancer cells.
Cell LineIC50 (µM)Reference
HepG240
MDA-MB-23150
HeLa55
  • Mechanistic Studies : Investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. These findings suggest that the compound may trigger programmed cell death pathways, which are crucial for cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:

  • Inhibition of Pathogens : Preliminary studies indicate that this compound can inhibit the growth of various bacterial strains. Its effectiveness varies with concentration and specific bacterial species.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on multiple cancer cell lines. The results indicated significant reduction in cell viability across all tested lines, with particular efficacy noted against HepG2 cells due to enhanced apoptosis markers.
  • Antimicrobial Screening : Another research effort screened this compound against a panel of pathogenic bacteria. The findings revealed promising antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

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